2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride is an organic compound that features a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-hexadiene with sulfur sources under specific conditions.
Acetylation: The thiopyran ring is then acetylated using acetyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of industrial-grade reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly those targeting sulfur-containing functional groups.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride involves its reactivity towards nucleophiles and its ability to undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: Similar in structure but contains an oxygen atom instead of sulfur.
Tetrahydrothiophene: Similar sulfur-containing ring but lacks the acetyl chloride group.
2-(Tetrahydro-2H-thiopyran-4-yl)acetate: An ester derivative of the compound.
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride is unique due to its combination of a thiopyran ring and an acetyl chloride group, which imparts specific reactivity and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C7H11ClOS |
---|---|
Molekulargewicht |
178.68 g/mol |
IUPAC-Name |
2-(thian-4-yl)acetyl chloride |
InChI |
InChI=1S/C7H11ClOS/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2 |
InChI-Schlüssel |
OHJMDEPIJKMTES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.